molecular formula C12H11N5O2S2 B5501926 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5501926
M. Wt: 321.4 g/mol
InChI Key: QOCGUHNMYSZBMP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that feature both a benzothiazole and a triazole ring, which are often explored for their potential biological activities. The interest in this compound is primarily due to its structural complexity and potential for various chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds involves the combination of benzothiazole and triazole moieties through various synthetic routes. For instance, the design and synthesis of 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives have demonstrated the potential for anti-inflammatory activity and molecular docking studies suggest significant biological interactions (Tariq et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant interactions within crystal formations. For example, the structural analysis of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed an almost planar structure of the main moiety, indicating the steric and electronic influences on molecular conformation (Bunev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(benzothiazol-2-yl)-2-(4H-(1,2,4)Triazol-3-ylsulfanyl)acetamides, including antimicrobial activities, have been explored, indicating a broad spectrum of potential chemical interactions and biological activities (Özdemir et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The detailed physical properties of these compounds can be inferred from their synthesis and structural analysis reports.

Chemical Properties Analysis

Chemical properties, including reactivity with various agents, stability under different conditions, and potential for derivatization, are essential for the application of these compounds in synthesis and pharmaceutical development. The pKa determination of benzothiazole derivatives provides insights into the acidity and basicity of these compounds, influencing their chemical behavior and interactions (Duran & Canbaz, 2013).

Scientific Research Applications

Anti-inflammatory and Kinase Inhibition

Compounds derived from benzothiazole and triazole frameworks, such as the one , have shown significant anti-inflammatory activity and p38α MAP kinase inhibition. For instance, a study demonstrated that certain derivatives exhibited considerable in vitro and in vivo anti-inflammatory effects, alongside a superior gastrointestinal safety profile and lower lipid peroxidation potential compared to controls. These compounds' ability to inhibit p38α MAP kinase significantly contributes to their anti-inflammatory properties (Tariq, S., Kamboj, P., Alam, O., & Amir, M., 2018).

Anticancer Activity

Another critical application is in anticancer research, where benzothiazole derivatives, including those with triazole moieties, have exhibited potent antitumor activities. Research has identified compounds with significant efficacy against various cancer cell lines, including leukemia, melanoma, lung, and breast cancers. These compounds' mechanism often involves interfering with cell proliferation pathways and inducing apoptosis in tumor cells (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c1-19-7-2-3-8-9(4-7)21-12(14-8)15-10(18)6-20-11-5-13-17-16-11/h2-5H,6H2,1H3,(H,13,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCGUHNMYSZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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